2-[[2-(3,4-Dimethylanilino)quinazolin-4-yl]amino]ethanol
Description
2-[[2-(3,4-Dimethylanilino)quinazolin-4-yl]amino]ethanol is a quinazoline derivative characterized by a 3,4-dimethyl-substituted anilino group at position 2 of the quinazoline core and an ethanolamine moiety at position 2. Quinazoline derivatives are widely studied for their biological activities, including kinase inhibition and anticancer properties. The ethanol group in this compound enhances solubility in polar solvents compared to non-polar analogs, while the 3,4-dimethylanilino substituent may influence steric and electronic interactions with biological targets, such as ATP-binding pockets in kinases .
Properties
IUPAC Name |
2-[[2-(3,4-dimethylanilino)quinazolin-4-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-12-7-8-14(11-13(12)2)20-18-21-16-6-4-3-5-15(16)17(22-18)19-9-10-23/h3-8,11,23H,9-10H2,1-2H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZLKBRFIAZMTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
Anthranilic acid reacts with formamide or acetic anhydride to form quinazolin-4(3H)-one. For example, heating anthranilic acid with formamide at 120°C yields quinazolin-4(3H)-one (compound 3 in), which is subsequently chlorinated using POCl₃ to produce 4-chloroquinazoline (compound 4 in). This intermediate is critical for introducing substituents at positions 2 and 4.
Reaction Conditions
Alternative Cyclization Strategies
Benzoxazinone intermediates, synthesized from N-acyl anthranilic acids, offer another route. For instance, N-acyl anthranilic acid cyclizes in acetic anhydride at 140°C to form 2-alkyl-4H-benzo[d][1,oxazin-4-ones (compound 10c-10i in). These intermediates react with amines to construct the quinazoline ring.
Functionalization at Position 4 with Ethanolamine
The ethanolamine moiety is introduced via alkylation or displacement reactions.
Chloride Displacement with Ethanolamine
4-Chloroquinazoline derivatives react with ethanolamine in polar aprotic solvents. For example, 4-chloro-2-(3,4-dimethylanilino)quinazoline and ethanolamine reflux in acetonitrile with K₂CO₃ to yield the target compound.
Key Parameters
Reductive Amination
An alternative approach involves reductive amination of a 4-keto intermediate. For instance, 2-(3,4-dimethylanilino)quinazolin-4-one reacts with ethanolamine and NaBH₃CN in methanol, though this method is less common.
One-Pot and Catalytic Methods
Recent advances emphasize one-pot syntheses and catalytic efficiency:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times. For example, substituting 4-chloroquinazoline with ethanolamine under microwave conditions (150°C, 30 minutes) improves yields to ~80%.
Purification and Characterization
Final compounds are purified via:
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Column Chromatography : Silica gel with CH₂Cl₂/MeOH gradients.
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Analytical Data : IR (N-H stretch ~3300 cm⁻¹), ¹H NMR (quinazoline aromatic protons at δ 7.5–8.5 ppm), and ESI-HRMS for molecular ion confirmation.
Comparative Analysis of Methods
Challenges and Optimization Strategies
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Regioselectivity : Ensuring substitution at positions 2 and 4 requires careful control of reaction conditions (e.g., excess amine for complete substitution).
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Solubility Issues : Ethanolamine’s polarity necessitates polar solvents (DMF, DMSO) or protective groups (e.g., TBDMS).
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Byproduct Formation : Column chromatography or recrystallization mitigates impurities from incomplete reactions .
Chemical Reactions Analysis
2-[[2-(3,4-Dimethylanilino)quinazolin-4-yl]amino]ethanol can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazoline, including those similar to 2-[[2-(3,4-Dimethylanilino)quinazolin-4-yl]amino]ethanol, exhibit significant antimicrobial properties. For instance, a series of quinazoline-2,4-dione derivatives were evaluated for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These compounds showed moderate to high inhibition zones and minimum inhibitory concentrations (MICs), indicating potential as therapeutic agents against bacterial infections .
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 12 | 70 |
| Compound B | E. coli | 10 | 75 |
Cancer Therapeutics
Quinazoline derivatives are also being investigated for their anticancer properties. The structural features of compounds like 2-[[2-(3,4-Dimethylanilino)quinazolin-4-yl]amino]ethanol allow for interactions with various biological targets involved in cancer progression. Research has indicated that modifications at specific positions on the quinazoline ring can enhance the cytotoxic effects against cancer cell lines .
Inhibitors of Kinases
The quinazoline scaffold is known for its ability to inhibit various kinases, which are crucial in signaling pathways associated with cancer and other diseases. Compounds derived from this scaffold have been shown to effectively inhibit kinases such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). This inhibition can lead to reduced tumor growth and metastasis in preclinical models .
Case Studies and Research Findings
Several case studies highlight the potential applications of quinazoline derivatives in drug development:
- Case Study 1: A study on a series of quinazoline derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, suggesting their role as potential anticancer agents. The study utilized both in vitro and in vivo models to assess efficacy .
- Case Study 2: Another investigation focused on the synthesis of novel quinazoline derivatives that displayed enhanced antibacterial activity compared to existing antibiotics. The research included structure-activity relationship (SAR) studies that provided insights into how modifications can improve efficacy .
Mechanism of Action
The mechanism of action of 2-[[2-(3,4-Dimethylanilino)quinazolin-4-yl]amino]ethanol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors involved in cell proliferation and survival, such as tyrosine kinases . By binding to these targets, the compound can disrupt signaling pathways that promote cancer cell growth and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline derivatives exhibit structural diversity, leading to variations in physicochemical properties and pharmacological profiles. Below is a comparative analysis with structurally related compounds:
Structural Analog: 2-[2-(2-Anilino-4-oxo-3,4-dihydroquinazolin-3-yl)phenoxy]-3-phenylquinazolin-4(3H)-one Methanol Hemisolvate
- Structure: This compound (from ) features a fused phenoxy group and a phenyl substituent, with a methanol solvent molecule in its crystal lattice. Unlike the target compound, it lacks the ethanolamine side chain and instead incorporates a ketone group at position 4 .
- Crystallography: The crystal structure (space group P1) reveals intermolecular hydrogen bonds involving methanol, which stabilizes the lattice. In contrast, the ethanol group in the target compound may promote stronger hydrogen bonding in aqueous environments .
Broader Quinazoline Derivatives
- Substituent Impact: The 3,4-dimethyl groups on the anilino ring in the target compound may reduce metabolic degradation compared to unmethylated analogs (e.g., gefitinib), as methyl groups often block cytochrome P450 oxidation sites.
- Solubility: The ethanolamine group improves water solubility relative to gefitinib and erlotinib, which require formulation aids for clinical use. However, the methanol-solvated analog () exhibits poor solubility due to its bulky aromatic substituents .
Research Findings and Limitations
- Crystallographic Insights: highlights the role of solvent molecules (e.g., methanol) in stabilizing crystal structures, a factor that may extrapolate to the target compound’s formulation stability .
- Activity Gaps: No direct biological data for the target compound were found in the provided evidence. Comparative predictions are based on structural analogs like EGFR inhibitors.
Biological Activity
The compound 2-[[2-(3,4-dimethylanilino)quinazolin-4-yl]amino]ethanol is part of a class of quinazoline derivatives that have garnered attention for their diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and potential therapeutic applications.
Chemical Structure
The chemical structure of 2-[[2-(3,4-dimethylanilino)quinazolin-4-yl]amino]ethanol can be represented as follows:
This structure features a quinazoline core substituted with an amino ethanol group and a dimethylaniline moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including 2-[[2-(3,4-dimethylanilino)quinazolin-4-yl]amino]ethanol. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various quinazoline derivatives against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The results indicated that compounds similar to 2-[[2-(3,4-dimethylanilino)quinazolin-4-yl]amino]ethanol exhibited IC50 values ranging from 5 to 20 μM, indicating moderate to strong activity against these cell lines .
- Mechanism of Action : The anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation and survival. For instance, derivatives have been shown to inhibit Hsp90 and Topoisomerase-II, which are critical for cancer cell growth .
Antioxidant Properties
In addition to its anticancer effects, 2-[[2-(3,4-dimethylanilino)quinazolin-4-yl]amino]ethanol exhibits notable antioxidant properties.
Evaluation Methods
Antioxidant activity has been assessed using several methods:
- DPPH Assay : This method measures the ability of a compound to scavenge free radicals.
- ABTS Assay : Evaluates the capacity to neutralize ABTS radicals.
The results show that compounds with similar structures possess significant radical scavenging abilities, with some derivatives achieving EC50 values as low as 8 μM .
Comparative Biological Activity Table
| Property | Value/Description |
|---|---|
| IC50 against HCT-116 | ~10.72 μM |
| IC50 against MCF-7 | ~21.29 μM |
| Antioxidant EC50 | 8 μM (for potent derivatives) |
| Mechanism | Inhibition of Hsp90 and Topoisomerase-II |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[[2-(3,4-Dimethylanilino)quinazolin-4-yl]amino]ethanol, and how can reaction conditions be optimized?
- Methodology : A common approach involves cyclocondensation of substituted anilines with quinazolinone precursors. For example, KAl(SO₄)₂·12H₂O has been used as a heterogeneous catalyst to improve yield (70–85%) under reflux conditions in ethanol . Optimization includes varying solvent polarity (e.g., ethanol vs. methanol) and catalyst loading (5–10 mol%). Reaction progress can be monitored via TLC (Rf = 0.4–0.6 in ethyl acetate/hexane).
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) with R factors < 0.07 and data-to-parameter ratios > 14:1 .
- NMR : Confirm substitution patterns (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.6–4.2 ppm for ethanolamine protons).
- HPLC-MS : Assess purity (>95%) using C18 columns and ESI+ (m/z calc. for C₁₉H₂₁N₅O: 343.17) .
Q. How is the antibacterial activity of quinazolinone derivatives evaluated, and what standards are applied?
- Methodology : Follow Clinical and Laboratory Standards Institute (CLSI) guidelines (M7-A5, M2-A4). Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for quinazolinone derivatives?
- Methodology :
- Replicate studies : Ensure identical bacterial strains and growth conditions.
- Purity validation : Use DSC (melting point ±2°C) and elemental analysis (<0.4% deviation).
- Structural confirmation : Compare crystallographic data (e.g., bond angles ±0.5°) to rule out polymorphic variations .
Q. What computational and AI-driven strategies enhance the design of quinazolinone-based inhibitors?
- Methodology :
- Molecular docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., DHFR, PDB ID 1DHF). Validate with MD simulations (NAMD, 100 ns trajectories).
- AI optimization : Implement COMSOL Multiphysics for reaction parameter optimization (e.g., temperature, pH) via real-time data feedback .
Q. What challenges arise in multi-step synthesis of functionalized quinazolinones, and how are they addressed?
- Methodology :
- Intermediate instability : Protect reactive groups (e.g., Boc for amines) during coupling steps.
- Byproduct formation : Use column chromatography (silica gel, 70–230 mesh) or recrystallization (ethanol/water) for purification.
- Scalability : Optimize solvent volume (10–20 mL/mmol) and stirring rates (500–1000 rpm) for consistent yields .
Q. How do solvent polarity and hydrogen-bonding networks influence the compound’s solubility and stability?
- Methodology :
- Solubility screening : Test in DMSO, ethanol, and PBS (pH 7.4). Use Hansen solubility parameters (δD, δP, δH) to predict miscibility.
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Methanol solvates often enhance crystalline stability .
Q. What strategies are employed to establish structure-activity relationships (SAR) for quinazolinone derivatives?
- Methodology :
- Systematic substitution : Modify the 3,4-dimethylanilino group (e.g., halogenation, methoxy) and ethanolamine chain (e.g., alkylation).
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., quinazolinone O) and hydrophobic pockets .
Methodological Notes
- Data Validation : Cross-reference crystallographic data (CCDC entries) and bioassay protocols (CLSI) to ensure reproducibility.
- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity screening (e.g., HepG2 cell viability assays).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
